molecular formula C12H16N2 B2522086 2-[(3-methylidenepiperidin-1-yl)methyl]pyridine CAS No. 2034351-67-0

2-[(3-methylidenepiperidin-1-yl)methyl]pyridine

Cat. No.: B2522086
CAS No.: 2034351-67-0
M. Wt: 188.274
InChI Key: IDCMZVRANGXUJS-UHFFFAOYSA-N
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Description

2-[(3-methylidenepiperidin-1-yl)methyl]pyridine is a nitrogen-containing heterocyclic compound It is characterized by a pyridine ring attached to a piperidine ring with a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylidenepiperidin-1-yl)methyl]pyridine typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with a pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylidenepiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Functionalized pyridine derivatives with different substituents.

Scientific Research Applications

2-[(3-methylidenepiperidin-1-yl)methyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-methylidenepiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For instance, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another nitrogen-containing heterocyclic compound with different applications.

    Cetylpyridinium chloride: A compound with similar structural features but different functional groups and applications.

Uniqueness

2-[(3-methylidenepiperidin-1-yl)methyl]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-methylidenepiperidin-1-yl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13-12/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCMZVRANGXUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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